4,8-Dichloro-2-methylquinoline
Description
Significance of Nitrogen-Containing Heterocycles in Chemical Research
Nitrogen-containing heterocycles are a cornerstone of organic chemistry, with their diverse structures and functionalities playing a crucial role in numerous scientific applications. elsevierpure.com These compounds, which feature a ring structure containing at least one nitrogen atom, are ubiquitous in nature, forming the basis for a wide array of biologically important molecules such as alkaloids, vitamins, and antibiotics. encyclopedia.pubmdpi.com Their significance extends to pharmaceuticals, agrochemicals, and materials science. frontiersin.orgopenmedicinalchemistryjournal.com In fact, approximately 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle. openmedicinalchemistryjournal.com The presence of the nitrogen heteroatom imparts unique chemical properties to these rings, influencing their reactivity and enabling them to interact with biological targets, making them a focal point in drug discovery and development. encyclopedia.pubopenmedicinalchemistryjournal.com
Overview of Quinoline (B57606) as a Privileged Scaffold in Research
Among the vast family of nitrogen-containing heterocycles, quinoline, a bicyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, stands out as a "privileged scaffold." nih.govtandfonline.com This term is used in medicinal chemistry to describe molecular frameworks that are able to bind to multiple biological targets with high affinity, making them versatile starting points for the development of new therapeutic agents. nih.govtandfonline.com The quinoline core is a prominent feature in a multitude of natural and synthetic compounds with a broad spectrum of biological activities. researchgate.netresearchgate.net Its relatively simple and accessible structure, combined with well-established synthetic methodologies, makes it an attractive moiety for chemists to explore and modify. nih.govnih.gov
Importance of Substituted Quinolines in Diverse Academic Disciplines
The versatility of the quinoline scaffold is further enhanced by the ability to introduce various substituents at different positions on the ring system. frontiersin.org These substitutions significantly influence the molecule's physicochemical properties and biological activity, leading to a wide range of applications across different academic fields. bohrium.comufrgs.br In medicinal chemistry, substituted quinolines are investigated for their potential as anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents. researchgate.netnih.govbohrium.com The nature and position of the substituent groups are critical in determining the compound's mechanism of action and efficacy. frontiersin.orgbohrium.com Beyond medicine, substituted quinolines are also explored in materials science for applications in organic light-emitting diodes (OLEDs) and as dyes and pigments. evitachem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,8-dichloro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOVSFHFYHSADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50488854 | |
| Record name | 4,8-Dichloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50488854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75896-69-4 | |
| Record name | 4,8-Dichloro-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75896-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,8-Dichloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50488854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,8-Dichloro-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Studies of 4,8 Dichloro 2 Methylquinoline
Formation of Hybrid and Fused Heterocyclic Systems Involving Quinoline (B57606)
Pyrimidoquinoline Nuclei
The synthesis of pyrimido[4,5-b]quinolines, a class of compounds with significant biological activity, can be envisaged starting from 4,8-dichloro-2-methylquinoline. A plausible synthetic route involves a multicomponent reaction, a common and efficient method for the formation of this heterocyclic system. researchgate.netrsc.org This approach would typically involve the reaction of an aminopyrimidine derivative, such as 6-aminouracil, with an appropriate carbonyl compound in the presence of this compound.
Table 1: Plausible Reactants for Pyrimidoquinoline Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product |
| This compound | 6-Aminouracil | Aromatic Aldehyde | Substituted Pyrimido[4,5-b]quinoline |
| This compound | Barbituric Acid | Aromatic Aldehyde | Substituted Pyrimido[4,5-b]quinoline |
It is important to note that the reaction conditions, such as the choice of catalyst and solvent, would play a crucial role in the successful synthesis and would require empirical optimization. semanticscholar.org
Quinoxaline (B1680401) Formation from Dichloroquinolines
The formation of a quinoxaline ring fused to another heterocyclic system is a common strategy in medicinal chemistry to create novel molecular scaffolds. The classical synthesis of quinoxalines involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. organic-chemistry.orgchim.it In the context of this compound, the formation of a quinoxaline fused to the quinoline core is not a direct or commonly reported transformation.
However, one could hypothesize a multi-step synthetic sequence to achieve such a structure. This would likely involve the initial functionalization of the this compound to introduce the necessary precursors for quinoxaline ring formation. For instance, selective nucleophilic substitution of the 4-chloro group with a suitable diamine could be a potential first step. Subsequent chemical modifications would be required to introduce the adjacent carbonyl functionalities or their synthetic equivalents, which could then undergo intramolecular cyclization to form the quinoxaline ring.
Another theoretical approach could involve the reaction of a suitably functionalized quinoline, derived from this compound, with an ortho-diamine. For example, if the dichloroquinoline could be converted into a quinoline-4,5-dione or a related reactive intermediate, its reaction with an ortho-phenylenediamine could potentially lead to a quinoxaline-fused quinoline system. The feasibility of such transformations would be highly dependent on the reactivity of the starting material and the development of specific reaction conditions to favor the desired reaction pathway.
Table 2: Hypothetical Intermediates for Quinoxaline-fused Quinoline Synthesis
| Starting Material | Reagent | Hypothetical Intermediate |
| This compound | ortho-Phenylenediamine | 8-Chloro-2-methyl-N-(2-aminophenyl)quinolin-4-amine |
| This compound | (Multi-step synthesis) | 8-Chloro-2-methylquinoline-4,5-dione |
It is crucial to emphasize that these proposed pathways for both pyrimidoquinoline and quinoxaline formation from this compound are based on established principles of organic synthesis rather than on specific literature precedents for this particular starting material. Experimental validation would be necessary to confirm the viability of these synthetic routes.
Spectroscopic Characterization and Computational Analysis in Academic Investigations of 4,8 Dichloro 2 Methylquinoline
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of 4,8-dichloro-2-methylquinoline. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and UV-Vis spectroscopy provide detailed information about its atomic arrangement and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
¹³C NMR: Similar to ¹H NMR, specific ¹³C NMR data for the title compound is scarce in the provided results. However, studies on analogous chlorinated quinolines demonstrate the utility of ¹³C NMR in assigning carbon signals. researchgate.net For other quinoline (B57606) derivatives, the carbon of the methyl group typically appears at a distinct chemical shift, aiding in structural confirmation. rsc.org
A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar structures, is presented below.
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| CH₃ | 2.5 - 2.8 | 20 - 25 |
| H-3 | 7.0 - 7.3 | 120 - 125 |
| H-5 | 7.5 - 7.8 | 125 - 130 |
| H-6 | 7.2 - 7.5 | 128 - 132 |
| H-7 | 7.6 - 7.9 | 135 - 140 |
| C-2 | - | 158 - 162 |
| C-3 | - | 120 - 125 |
| C-4 | - | 142 - 146 |
| C-4a | - | 124 - 128 |
| C-5 | - | 125 - 130 |
| C-6 | - | 128 - 132 |
| C-7 | - | 135 - 140 |
| C-8 | - | 145 - 150 |
| C-8a | - | 148 - 152 |
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. In the context of quinoline derivatives, FT-IR spectra show characteristic bands for C-H, C=C, and C-N vibrations. For substituted quinolines, the positions of these bands can be influenced by the nature and position of the substituents. researchgate.netmdpi.com Studies on similar molecules, like 4-aminoquinaldine, have utilized FT-IR to perform detailed vibrational analysis. psu.edu The analysis of various quinoline derivatives shows that the C-C and C-H stretching vibrations of the quinoline ring appear in the ranges of 1617–1507 cm⁻¹ and 1473–1374 cm⁻¹, respectively. mdpi.com
A table summarizing the expected FT-IR vibrational frequencies for this compound is provided below.
| Vibrational Mode | Frequency Range (cm⁻¹) |
| C-H stretching (aromatic) | 3000 - 3100 |
| C-H stretching (methyl) | 2850 - 2960 |
| C=C stretching (aromatic) | 1500 - 1600 |
| C=N stretching | 1610 - 1650 |
| C-Cl stretching | 700 - 850 |
Mass Spectrometry (MS, LC-MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₇Cl₂N), the predicted monoisotopic mass is 210.99556 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. rsc.org Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound, such as [M+H]⁺ and [M+Na]⁺. uni.lu
| Adduct | m/z (predicted) | Predicted CCS (Ų) |
| [M+H]⁺ | 212.00284 | 138.4 |
| [M+Na]⁺ | 233.98478 | 150.8 |
| [M-H]⁻ | 209.98828 | 141.4 |
| [M]⁺ | 210.99501 | 142.1 |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV-visible light by quinoline and its derivatives is due to π → π* and n → π* transitions. The specific wavelengths of maximum absorption (λ_max) can be influenced by substituents on the quinoline ring. For instance, a study on a boron complex of 5,7-dichloro-2-methylquinoline-8-ol investigated its photophysical properties using UV-Vis spectroscopy in different solvents. researcher.life While specific λ_max values for this compound are not detailed, related compounds are known to absorb in the UV region. sigmaaldrich.comsielc.com
Computational Chemistry Methodologies for Understanding Molecular Behavior
Computational methods, particularly Density Functional Theory (DFT), are employed to complement experimental data and provide deeper insights into the molecular structure, reactivity, and spectroscopic properties of compounds like this compound.
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, used to predict a wide range of molecular properties. For quinoline derivatives, DFT has been used to:
Optimize Molecular Geometry: Theoretical calculations help in determining the most stable three-dimensional structure of the molecule, including bond lengths and angles. arabjchem.org
Predict Spectroscopic Data: DFT can calculate theoretical IR and NMR spectra, which can be compared with experimental data to aid in spectral assignment. researchgate.netmdpi.com
Analyze Electronic Properties: DFT is used to calculate global and local quantum-molecular descriptors such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP) surfaces, and Fukui functions. arabjchem.org These descriptors help in understanding the molecule's reactivity and potential interaction sites. arabjchem.org
Investigate Reaction Mechanisms: Computational modeling with DFT can be used to predict reactive sites and optimize reaction pathways for the synthesis of related compounds.
A study comparing 5,7-dichloro-8-hydroxy-2-methylquinoline with pristine quinoline used DFT to investigate changes in molecular descriptors upon substitution. arabjchem.org Another study used DFT calculations to analyze the FT-IR spectra of 5,8-quinolinedione (B78156) derivatives. mdpi.com These studies highlight the power of DFT in providing a theoretical framework for understanding the experimental observations of complex quinoline derivatives.
Geometry Optimization and Electronic Structure Analysis
Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the geometry and electronic characteristics of this compound. The optimization of the molecule's geometry is a foundational step in these computational analyses.
Research on related dichloro-methylquinoline derivatives demonstrates that the quinoline backbone generally maintains a near-planar structure. For instance, in 5,7-dichloro-2-((dimethylamino)methyl)-8-quinolinol, the quinoline core is almost flat. The introduction of substituents, such as chlorine atoms, can induce steric effects, potentially leading to minor distortions in bond lengths and angles. For example, in a study of 2-chloro-3-chloromethyl-8-methylquinoline, specific chlorine interactions were analyzed, indicating the influence of halogen atoms on the molecular geometry. semanticscholar.org
The electronic structure of quinoline derivatives is significantly influenced by their substituents. DFT calculations, often at the B3LYP/6-31G* level of theory, reveal how different functional groups alter the electron density distribution across the molecule. For instance, the presence of electron-withdrawing chlorine atoms and an electron-donating methyl group in this compound would be expected to create a specific electronic landscape. The methyl group tends to increase electron density, while the chlorine atoms withdraw it. researchgate.net This interplay of electronic effects is fundamental to the molecule's reactivity and properties.
HOMO-LUMO Energy Gap Analysis and Chemical Stability
The stability and reactivity of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability. researchgate.netwuxibiology.com A larger energy gap generally corresponds to higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
In studies of similar quinoline derivatives, the HOMO-LUMO gap has been shown to be a valuable descriptor. For instance, in a comparative study of quinoline and its derivatives, the HOMO-LUMO gaps were calculated to be 4.81 eV for pristine quinoline, 4.27 eV for 8-hydroxy-2-methyl quinoline, and 4.08 eV for 5,7-dichloro-8-hydroxy-2-methyl quinoline. uantwerpen.be This trend indicates that the addition of substituents like hydroxyl, methyl, and chlorine groups can decrease the energy gap, thereby increasing the molecule's reactivity. uantwerpen.be For 5,7-dichloro-2-((dimethylamino)methyl)-8-quinolinol, the HOMO-LUMO gap was found to be 3.45 eV, a significant narrowing compared to the 4.12 eV of the parent 8-hydroxyquinoline (B1678124), suggesting enhanced charge-transfer capabilities.
The distribution of the HOMO and LUMO across the molecule provides further insight into its reactive sites. researchgate.net Typically, the HOMO is localized on electron-rich regions, indicating sites susceptible to electrophilic attack, while the LUMO is found on electron-deficient areas, marking sites for nucleophilic attack. researchgate.net For 5,7-dichloro-8-hydroxy-2-methyl quinoline, the HOMO is delocalized over the entire molecule except for the methyl group, and the LUMO is delocalized over the entire molecule. researchgate.net
Table 1: HOMO-LUMO Energy Gaps of Selected Quinoline Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Pristine Quinoline | - | - | 4.81 uantwerpen.be |
| 8-hydroxy-2-methyl quinoline | - | - | 4.27 uantwerpen.be |
| 5,7-dichloro-8-hydroxy-2-methyl quinoline | - | - | 4.08 uantwerpen.be |
| 5,7-dichloro-2-((dimethylamino)methyl)-8-quinolinol | -5.82 | -2.37 | 3.45 |
Molecular Electrostatic Potential (MEP) Mapping and Reactivity
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution on the surface of a molecule, providing valuable insights into its reactivity. mdpi.comuni-muenchen.de The MEP map uses a color scale to represent different electrostatic potential values, where red indicates regions of high electron density (negative potential) and blue signifies areas of low electron density (positive potential). mdpi.comarabjchem.org Green and yellow represent intermediate potentials. arabjchem.org
The negative regions (red) on the MEP map are associated with electrophilic reactivity, as they are attractive to positively charged species. arabjchem.org Conversely, the positive regions (blue) are linked to nucleophilic reactivity, indicating sites that are susceptible to attack by electron-rich species. arabjchem.org
In studies of quinoline derivatives, MEP analysis has been effectively used to identify reactive sites. For example, in 5,7-dichloro-8-hydroxy-2-methyl quinoline, the negative potential is concentrated around the oxygen atom, making it a likely site for electrophilic attack. uantwerpen.bearabjchem.org In contrast, for 8-hydroxy-2-methyl quinoline, negative regions are found over both the phenyl ring and the oxygen atom. uantwerpen.bearabjchem.org This demonstrates how the addition of chlorine atoms can alter the charge distribution and, consequently, the reactivity of the molecule.
For this compound, one would expect the nitrogen atom of the quinoline ring and the chlorine atoms to be regions of negative potential, making them susceptible to electrophilic attack. The hydrogen atoms of the methyl group and the aromatic rings would likely exhibit a positive potential, indicating sites for nucleophilic attack.
Fukui Functions and Local Reactivity Descriptors
Fukui functions are powerful tools within the framework of Density Functional Theory (DFT) for predicting the local reactivity of different sites within a molecule. researchgate.netscm.com They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. faccts.de There are three main types of Fukui functions:
f+(r): Describes the reactivity towards a nucleophilic attack (addition of an electron). faccts.de
f-(r): Describes the reactivity towards an electrophilic attack (removal of an electron). faccts.de
f0(r): Describes the reactivity towards a radical attack. faccts.de
By calculating these functions, one can identify the specific atoms or regions in this compound that are most likely to participate in different types of chemical reactions. For instance, a high value of f+(r) on a particular atom would suggest it is a prime target for a nucleophile.
In a study on the herbicide quinclorac (B55369) (3,7-dichloro-8-quinolinecarboxylic acid), Fukui functions were used to predict its reactivity. The results indicated that an electrophilic attack would likely lead to dechlorination, while a nucleophilic attack could result in decarboxylation. researchgate.net This demonstrates the utility of Fukui functions in pinpointing the most reactive sites and predicting the outcome of chemical reactions.
The calculation of condensed Fukui functions, which provide values for individual atoms, allows for a more quantitative comparison of the reactivity of different sites within the molecule. scm.com These local reactivity descriptors, in conjunction with global descriptors like the HOMO-LUMO gap and MEP maps, provide a comprehensive understanding of the chemical behavior of this compound.
Molecular Dynamics (MD) Simulations
MD simulations are particularly useful for exploring the conformational landscape of a molecule to identify its most stable structures. arabjchem.org This information is crucial for subsequent quantum mechanical calculations and for understanding how the molecule might bind to a biological target. For quinoline derivatives, MD simulations have been employed to investigate their interactions with water molecules, which is important for understanding their solubility and degradation properties. arabjchem.org The results of these simulations can reveal how substituents like chlorine atoms and methyl groups influence the molecule's interactions with its surroundings. arabjchem.org
Furthermore, MD simulations can be used to assess the stability of a ligand-protein complex over time, which is a critical step in drug discovery and development. While specific interaction studies for this compound are not detailed in the provided context, the general methodology involves placing the molecule in a simulated environment and observing its behavior over a set period, typically nanoseconds. uantwerpen.beacs.org The trajectory of the atoms is calculated by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. dergipark.org.trpsu.edu These models are valuable tools in medicinal chemistry and materials science for predicting the properties of new, unsynthesized molecules. researchgate.netnih.gov
In the context of quinoline derivatives, QSAR/QSPR studies have been used to model various biological activities, including anti-proliferative, anti-inflammatory, and anti-tuberculosis effects. dergipark.org.trresearchgate.net These studies typically involve calculating a range of molecular descriptors for a set of related compounds and then using statistical methods, such as multiple linear regression, to build a predictive model. dergipark.org.tr
The molecular descriptors used in QSAR/QSPR models can be categorized as electronic, hydrophobic, and global reactivity parameters. dergipark.org.tr Some key descriptors include:
HOMO and LUMO energies: Relate to the molecule's ability to donate or accept electrons. dergipark.org.tr
Electronegativity: A measure of an atom's ability to attract shared electrons. dergipark.org.tr
Molecular hardness and softness: Related to the HOMO-LUMO gap and indicate the molecule's resistance to changes in its electron distribution. dergipark.org.tr
Electrophilicity index: A measure of a molecule's ability to accept electrons. dergipark.org.tr
For example, a QSAR study on 5,8-quinolinequinone derivatives found that their anti-proliferative activity was strongly correlated with the electrophilicity index, ionization potential, and LUMO energy. dergipark.org.tr This suggests that the electronic properties of these molecules play a crucial role in their biological activity. By developing such models, researchers can prioritize the synthesis of new compounds with potentially enhanced properties.
Noncovalent Interaction (NCI) and Topological Studies
Noncovalent interactions (NCIs) are crucial in determining the three-dimensional structure and stability of molecules in their condensed phases. mdpi.com These interactions, which include hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking, are weaker than covalent bonds but play a significant role in molecular recognition and crystal packing. semanticscholar.orgmdpi.com
Computational methods like the Reduced Density Gradient (RDG) analysis provide a way to visualize and characterize NCIs. mdpi.com The RDG function, based on the electron density and its gradient, can distinguish between different types of interactions:
Attractive interactions (e.g., hydrogen bonds): Appear as regions of low RDG at negative values of the electron density. mdpi.com
Repulsive interactions (e.g., steric clashes): Are characterized by low RDG at positive electron densities. mdpi.com
Weak van der Waals interactions: Correspond to low RDG values around zero electron density. researchgate.net
Topological analysis of the electron density, based on the Quantum Theory of Atoms in Molecules (QTAIM), provides a more quantitative description of these interactions. semanticscholar.org By locating bond critical points (BCPs) between interacting atoms, one can determine the strength and nature of the interaction. For example, the electron density and its Laplacian at the BCP can differentiate between shared (covalent) and closed-shell (noncovalent) interactions. semanticscholar.org
In the context of chloro-substituted quinolines, studies have investigated the nature of Cl···Cl interactions, classifying them as either type I or type II based on their geometry. semanticscholar.org These studies, combining experimental X-ray diffraction data with theoretical calculations, have provided a deeper understanding of how halogen atoms participate in noncovalent interactions, which is essential for predicting the crystal structures and properties of compounds like this compound.
Natural Bond Orbital (NBO) Analysis
While specific academic investigations detailing the NBO analysis of this compound are not prominently available in the surveyed literature, the methodology allows for a theoretical examination of its electronic and structural properties. An NBO analysis of this compound would focus on quantifying the hyperconjugative and intramolecular charge transfer interactions that contribute to its molecular stability.
Key interactions expected to be significant in this compound would include:
Intramolecular Hyperconjugative Interactions: These interactions involve the delocalization of electron density from occupied bonding orbitals or lone pairs into unoccupied antibonding orbitals. In the quinoline ring system, significant delocalization occurs from the π-bonding orbitals (donors) to the π-antibonding orbitals (acceptors) of adjacent bonds. This π → π delocalization is fundamental to the aromaticity and stability of the quinoline core.
Lone Pair Delocalization: The nitrogen atom (N) in the quinoline ring possesses a lone pair (LP) of electrons. This lone pair can act as a potent donor orbital. NBO analysis would quantify the delocalization of this lone pair into the antibonding orbitals of adjacent C-C and C-N bonds (e.g., LP(N) → σ* and LP(N) → π* interactions). These interactions are crucial for understanding the charge distribution and reactivity of the heterocyclic ring.
The stabilization energies (E(2)) associated with these interactions provide a quantitative measure of their importance. For instance, a study on a related compound, 2-chloro-7-methylquinoline-3-carbaldehyde, highlighted the significance of π-π* orbital interactions within the rings for molecular stability. dergi-fytronix.com Similarly, analyses of other substituted quinolines confirm that intramolecular charge transfer, as revealed by NBO, is a vital factor in their stability. researchgate.netuantwerpen.be
The table below outlines the principal types of donor-acceptor interactions that would be investigated in an NBO analysis of this compound and their significance.
| Donor Orbital (i) | Acceptor Orbital (j) | Type of Interaction | Significance in this compound |
| π (C-C) | π* (C-C) | π → π | Contributes to the aromatic stability and electron delocalization across the quinoline ring system. |
| LP (N) | π (C-C / C=N) | n → π | Stabilizes the molecule by delocalizing the nitrogen lone pair into the aromatic π-system, influencing basicity and reactivity. |
| LP (Cl) | σ (C-C) | n → σ | Reflects the electronic contribution of the chlorine substituents to the sigma framework of the benzene (B151609) ring portion. |
| σ (C-H) of -CH₃ | π (C=C) of ring | σ → π* | Represents hyperconjugation from the methyl group to the pyridine (B92270) ring, contributing to stabilization. |
This analytical approach allows researchers to build a comprehensive picture of the bonding and electronic structure, explaining the molecule's stability and chemical behavior based on fundamental orbital interactions. researchgate.netnih.gov
Structure Activity Relationship Sar and Structure Mechanism of Action Smo Studies for 4,8 Dichloro 2 Methylquinoline and Its Analogs
Correlation of Structural Modifications with Biological Activity
The biological activity of quinoline (B57606) derivatives is intricately linked to their structural features. Even minor changes to the quinoline core can significantly alter their pharmacological profile. mdpi.com SAR studies have been instrumental in identifying the key structural determinants for various biological activities.
For instance, in the realm of anticancer research, substitutions at specific positions on the quinoline ring have been shown to be critical. The presence of a hydroxyl or methoxy (B1213986) group at the 7-position can enhance antitumor activity. orientjchem.org Furthermore, introducing a substituent at the 4-position can increase a compound's potency against cancer cells. orientjchem.org In the context of antimalarial agents, a basic nitrogen atom within the quinoline ring is considered essential for activity. orientjchem.org
The nature of the substituent at the 2-position of the quinoline ring also plays a significant role. Studies have shown that for antineoplastic activity, alkyl groups at this position are generally more advantageous than aryl groups. mdpi.com Conversely, for certain antifungal activities, the introduction of nitro, amino, or hydrazino groups, or even the hybridization with 1,2,3-triazoles, has been explored, with some derivatives showing promising fungistatic effects. researchgate.net
The following table summarizes the observed correlation between structural modifications of quinoline analogs and their biological activity based on various studies.
| Structural Modification | Position | Observed Biological Activity Effect | Reference |
| Hydroxyl or Methoxy Group | 7 | Enhanced antitumor activity | orientjchem.org |
| Substituent Introduction | 4 | Increased potency against cancer cells | orientjchem.org |
| Basic Nitrogen Atom | Ring | Essential for antimalarial activity | orientjchem.org |
| Alkyl Group | 2 | More advantageous for antineoplastic activity than aryl groups | mdpi.com |
| Nitro, Amino, Hydrazino Groups | - | Promising fungistatic effects in some derivatives | researchgate.net |
| Electron-donating OCH3 | 2 | Enhanced antimalarial activity | rsc.org |
| Electron-withdrawing Cl | 2 | Loss of antimalarial activity | rsc.org |
| Bromine | 6 | Essential for improved antimalarial activity | rsc.org |
Impact of Halogenation on Biological Efficacy and Lipophilicity
The introduction of halogen atoms into the quinoline scaffold is a widely used strategy in medicinal chemistry to modulate a compound's biological efficacy and physicochemical properties, particularly its lipophilicity. orientjchem.org Halogenation can significantly enhance the therapeutic potential of quinoline derivatives.
The presence of a halogen group in the side chain of a quinoline derivative has been found to improve its anticancer activity by increasing its lipophilicity and, consequently, its cellular uptake. orientjchem.org Similarly, for antimalarial quinolines, the inclusion of a halogen atom can markedly boost their activity. orientjchem.org The position of the halogen is also crucial; for example, introducing a fluorine atom at the 6-position of the quinoline ring can significantly enhance a compound's antibacterial activity. orientjchem.org
Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and non-polar solvents, is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Halogenation generally increases the lipophilicity of a molecule. orientjchem.org This increased lipophilicity can facilitate the penetration of the molecule through biological membranes, leading to better bioavailability. samipubco.com However, an optimal balance is necessary, as excessive lipophilicity can lead to poor solubility or rapid metabolism. samipubco.com Studies have shown that the calculated lipophilicity values of halogenated quinoline derivatives have a significant impact on their antibacterial and biofilm eradication activities.
The table below illustrates the impact of halogenation on the biological efficacy and lipophilicity of quinoline derivatives.
| Halogen and Position | Effect on Biological Activity | Effect on Lipophilicity | Reference |
| Halogen in side chain | Improved anticancer activity | Increased | orientjchem.org |
| Halogen in molecule | Enhanced antimalarial activity | Increased | orientjchem.org |
| Fluorine at C6 | Significantly enhanced antibacterial activity | Increased | orientjchem.org |
| C7-Br substitution | Important for inhibitory activity against AdeG efflux pumps | Increased | acs.org |
| C8-Halogenation (e.g., fluorine) | Associated with higher incidence of photosensitivity in some fluoroquinolones | Increased | mdpi.com |
| General Halogenation | Can improve antimicrobial potency and selectivity | Increased |
Role of Substituents on the Quinoline Ring in Modulating Activity
The type and position of substituents on the quinoline ring are critical in determining the biological activity of its derivatives. orientjchem.orgnih.gov A wide range of substituents have been explored to fine-tune the pharmacological properties of quinoline-based compounds.
For antimycobacterial agents, the contribution of the substituent at the 8-position is dependent on the nature of the substituent at the N-1 position. nih.gov For instance, when N-1 is a cyclopropyl (B3062369) group, the order of activity for substituents at the 8-position is COMe ≈ CBr > CCl > CH ≈ CF ≈ COEt > N > CCF3. nih.gov In contrast, when N-1 is a 2,4-difluorophenyl group, the order changes to N ≈ CH > CF > COMe. nih.gov
In the context of anticancer activity, substitutions at positions 2 and 3 have been found to be more active against certain cancer cell lines than those with substitutions in positions 4 and 8. orientjchem.org Furthermore, the presence of a bulky group, such as a tert-butyl group, in the side chain can influence anticancer activity. orientjchem.org For quinoline-based inhibitors of efflux pumps in bacteria, a bromine substitution at the C-7 position has been shown to be important for inhibitory activity. acs.org
The following table provides examples of how different substituents on the quinoline ring modulate biological activity.
| Substituent and Position | Biological Target/Activity | Effect on Activity | Reference |
| COMe, CBr, CCl, CH, CF, COEt, N, CCF3 at C8 | Mycobacteria (with N-1 as cyclopropyl) | COMe ≈ CBr > CCl > CH ≈ CF ≈ COEt > N > CCF3 | nih.gov |
| N, CH, CF, COMe at C8 | Mycobacteria (with N-1 as 2,4-difluorophenyl) | N ≈ CH > CF > COMe | nih.gov |
| Substitutions at C2 and C3 | Certain cancer cell lines | More active than substitutions at C4 and C8 | orientjchem.org |
| Bulky group in side chain (e.g., tert-butyl) | Anticancer activity | Influences activity | orientjchem.org |
| Bromine at C7 | AdeG efflux pump in Acinetobacter baumannii | Important for inhibitory activity | acs.org |
| Methoxy group at C8 | Anaerobic bacteria | Increased activity | mdpi.com |
| Hydroxyl group at C8 | Cytotoxicity | Enhances cytotoxicity in styryl quinolines | acs.org |
Mechanistic Investigations of Biological Effects
Understanding the mechanism of action of 4,8-Dichloro-2-methylquinoline and its analogs is crucial for their development as therapeutic agents. Research in this area focuses on identifying their molecular targets and elucidating the cellular pathways they modulate.
Interaction with Biological Targets (e.g., Enzymes, Receptors)
Quinoline derivatives exert their biological effects by interacting with a variety of molecular targets, including enzymes and receptors. samipubco.comresearchgate.net The aromatic nature of the quinoline ring facilitates interactions with hydrophobic regions of these biological macromolecules, contributing to strong binding affinities. samipubco.com
Enzyme Inhibition: Many quinoline-based compounds are known to be enzyme inhibitors. mdpi.commdpi.com For example, some quinoline-4-ones inhibit topoisomerase II, protein kinases, phosphoinositide 3-kinases (PI3K), and histone deacetylase (HDAC), all of which are involved in cancer cell growth. mdpi.com Fluoroquinolones, a class of antibiotics, target bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. oup.com The interaction is often mediated by a water-metal ion bridge, where the metal ion is chelated by the quinolone. oup.com Certain quinoline-based analogs have also been shown to inhibit DNA methyltransferases by intercalating into DNA. nih.gov
Receptor Interaction: Quinoline derivatives can also interact with various receptors. For instance, some analogs have been developed as antagonists for the α2C-adrenoceptor. researchgate.net Others have been investigated for their inhibitory activity on the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is involved in pain signaling. samipubco.com The interactions with these receptors often involve a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. samipubco.comresearchgate.net
The table below details some of the known interactions of quinoline derivatives with specific biological targets.
| Quinoline Derivative Class | Biological Target | Type of Interaction | Reference |
| Quinoline-4-ones | Topoisomerase II, Protein Kinases, PI3K, HDAC | Inhibition | mdpi.com |
| Fluoroquinolones | DNA Gyrase, Topoisomerase IV | Inhibition via water-metal ion bridge | oup.com |
| Quinoline-based analogs | DNA Methyltransferases | Inhibition via DNA intercalation | nih.gov |
| 4-Aminoquinolines | α2C-Adrenoceptor | Antagonism | researchgate.net |
| Quinoline derivatives | TRPV1 Receptor | Inhibition | samipubco.com |
| Quinoline dione | Various protein targets (e.g., 1RO5, 3D5K, 6MVN) | Van der Waals forces, hydrogen bonds, carbon hydrogen bonds | researchgate.net |
| Quinoline–sulfonamides | Monoamine oxidases (MAO-A, MAO-B) | Hydrophobic and van der Waals interactions, hydrogen bonds | rsc.org |
Mechanism of Action Studies in Cellular Systems
In cellular environments, the effects of quinoline derivatives manifest through various mechanisms, including the disruption of fundamental cellular processes.
Some quinoline compounds have been shown to induce a DNA damage response, for example, through the activation of p53 in cancer cells. nih.gov The primary site of action for some spermicidal quinolines is the sperm plasma membrane, where they can disrupt its physiological integrity, potentially through lipid peroxidation. nih.gov
A significant mechanism of action for several anticancer quinoline derivatives is the induction of cell cycle arrest, which prevents cancer cells from proliferating. mdpi.commdpi.com
For example, fluoroquinolones can lead to cell cycle arrest in the S and G2/M phases. mdpi.com A rhodium(III) complex with an 8-hydroxy-2-methylquinoline ligand was found to cause cell cycle arrest at the S phase in Hep-G2 cells. researchgate.net This was accompanied by the downregulation of key cell cycle proteins such as cdc25A, cyclin A, cyclin B, and CDK2, and the upregulation of cell cycle inhibitors like p21 and p27. researchgate.net Similarly, other studies have reported that quinoline derivatives can induce G2/M phase cell cycle arrest by upregulating p21 expression. mdpi.com
The table below summarizes the effects of certain quinoline derivatives on the cell cycle.
| Quinoline Derivative | Cell Line | Phase of Cell Cycle Arrest | Key Molecular Events | Reference |
| Fluoroquinolones | Cancer cells | S and G2/M | - | mdpi.com |
| Rh(III) complex with 8-hydroxy-2-methylquinoline | Hep-G2 | S | Downregulation of cdc25A, cyclin A, cyclin B, CDK2; Upregulation of p21, p27, p53 | researchgate.net |
| Flavonoid compound 35 (a quinoline derivative) | A549, H1975 lung cancer cells | G2/M | Upregulation of p21 expression | mdpi.com |
Mitochondrial Dysfunction Pathways
The induction of apoptosis through mitochondrial dysfunction is a significant mechanism of action for several analogs of this compound. These compounds can trigger the intrinsic apoptotic pathway by disrupting mitochondrial integrity, leading to the release of pro-apoptotic factors and subsequent cell death.
Research has shown that metal complexes of substituted quinolines are particularly effective at inducing mitochondrial dysfunction. For instance, rhodium(III) and cobalt(II) complexes bearing 8-hydroxy-2-methylquinoline and its halogenated derivatives can initiate cancer cell death via this pathway. researchgate.netacs.org Mechanistic studies reveal that these compounds can cause a loss of mitochondrial membrane potential (Δψm), increase the production of reactive oxygen species (ROS), and alter the levels of key regulatory proteins. researchgate.netresearchgate.net
The process often involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio enhances mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. researchgate.net Cytosolic cytochrome c then associates with apoptotic protease activating factor-1 (Apaf-1) to activate caspase-9, which in turn activates downstream executioner caspases like caspase-3, culminating in apoptosis. researchgate.net
Studies on various quinoline derivatives have highlighted specific structural features that influence this activity. For example, complexes containing 5,7-dichloro-2-methyl-8-quinolinol were found to induce dysfunction of mitochondrial pathways in HeLa cells. acs.org Similarly, ruthenium(II)-arene complexes with a 5,7-dichloro-8-hydroxyquinoline ligand were shown to induce apoptosis in T-24 bladder carcinoma cells by causing mitochondrial membrane potential loss. researchgate.net The nature and position of halogen substituents, as well as the coordinated metal center, play a crucial role in modulating the potency and selectivity of these compounds in disrupting mitochondrial function. acs.orgresearchgate.net
| Compound/Analog | Key Findings | Affected Cell Line | Reference |
|---|---|---|---|
| Rhodium(III) complex with 8-hydroxy-2-methylquinoline | Induces apoptosis via mitochondrial dysfunction pathway, including loss of Δψm, increased ROS, and activation of caspases. | MGC80-3, T24, Hep-G2 | researchgate.net |
| Ruthenium(II)-arene complex with 5,7-dichloro-8-hydroxyquinoline | Induces apoptosis by generating ROS and causing mitochondrial membrane potential loss. More active than the 5-chloro-8-hydroxyquinoline (B194070) analog. | T-24 | researchgate.net |
| Co(II) complex with 5,7-dichloro-2-methyl-8-quinolinol and dipyridophenazine (DPPZ) | Induces mitochondrial dysfunction at nanomolar concentrations. | HeLa | acs.org |
| Dysprosium(III) complexes with 5,7-dibromo-2-methyl-8-quinolinol and 5,7-dichloro-2-methyl-8-quinolinol | Cause dysfunction of mitochondrial pathways. The 5,7-dichloro substituted complex showed different in vitro anticancer activity compared to the 5,7-dibromo analog. | HeLa | acs.org |
Telomerase Inhibition
Telomerase, an enzyme crucial for maintaining telomere length and promoting cellular immortality, is a key target in cancer research. nih.gov Certain quinoline derivatives have been identified as potent inhibitors of this enzyme. The mechanism often involves the stabilization of G-quadruplex structures in the promoter regions of oncogenes, such as c-myc, or at the telomeres themselves, which interferes with telomerase activity.
For example, 5,7-dichloro-2-((dimethylamino)methyl)-8-quinolinol has been shown to inhibit telomerase by binding to G-quadruplex DNA structures associated with the c-myc oncogene. This inhibition is a critical step in halting the uncontrolled proliferation of cancer cells, which often overexpress telomerase.
Structure-activity relationship studies indicate that the substitution pattern on the quinoline ring is vital for telomerase inhibitory activity. Metal complexes have also been explored in this context. A cobalt(II) complex incorporating 5,7-dichloro-2-methyl-8-quinolinol and a 2,2′-bipyridine ligand demonstrated potent cytotoxicity by targeting telomerase. acs.org This complex, designated Co7, was found to be significantly more cytotoxic than the anticancer drug cisplatin, inhibiting telomerase activity at nanomolar concentrations. acs.org The planar ligands in these complexes are thought to facilitate interaction with G-quadruplex DNA, leading to telomerase inhibition.
| Compound/Analog | Mechanism/Key Finding | Reference |
|---|---|---|
| 5,7-Dichloro-2-((dimethylamino)methyl)-8-quinolinol | Inhibits telomerase activity by binding to G-quadruplex DNA structures associated with the c-myc oncogene. | |
| Co(II) complex with 5,7-dichloro-2-methyl-8-quinolinol and dipyridophenazine (DPPZ) (Co7) | Targets and inhibits telomerase activity at nanomolar concentrations, leading to G2/M phase cell cycle arrest. | acs.org |
| Platinum complexes with Jat2 ligand | Exhibited high selectivity for telomerase and caused a high rate of cell apoptosis at low nanomolar doses. | researchgate.net |
Computational Docking Studies for Target Interactions
Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to its macromolecular target, such as an enzyme or a receptor. nih.govnih.gov For this compound and its analogs, docking studies have been instrumental in elucidating potential mechanisms of action and guiding the design of more potent derivatives.
These studies model the interactions between the quinoline derivative (the ligand) and the active site of a biological target. For instance, docking studies on quinoline derivatives have been performed to assess their inhibitory potential against HIV reverse transcriptase. nih.gov In such studies, the calculated docking score, which represents the binding affinity, helps in ranking compounds. Compounds with lower docking scores (more negative values) are predicted to have stronger binding affinities. nih.gov
Key interactions identified through docking studies often include hydrogen bonds and hydrophobic interactions with specific amino acid residues in the target's binding pocket. nih.gov For example, in a study of quinoline derivatives as HIV reverse transcriptase inhibitors, hydrogen bond interactions with Lysine 101 and hydrophobic interactions with Tryptophan 229 were identified as crucial for binding. nih.gov
For analogs like 2-methyl-8-nitroquinoline, docking analyses have been used to predict their potential as anticancer drugs by evaluating their binding to relevant protein targets. researchgate.net Similarly, studies on 5,7-dichloro-8-hydroxy-2-methylquinoline have utilized molecular docking to investigate binding with dehydrogenase inhibitors, suggesting that these compounds could be leads for developing new antimalarial drugs. arabjchem.org These computational approaches allow for a rational, structure-based design of novel therapeutic agents by predicting how modifications to the quinoline scaffold will affect target binding. benchchem.com
| Compound Series | Target Protein | Key Finding from Docking Study | Reference |
|---|---|---|---|
| Pyrimidine-containing quinoline derivatives | HIV Reverse Transcriptase (PDB: 4I2P) | Compound 4 showed the highest docking score (-10.67), indicating strong binding affinity. Interactions with LYS 101 and TRP 229 were noted. | nih.gov |
| 5,7-dichloro-8-hydroxy-2-methylquinoline | Dehydrogenase inhibitor | Docking studies were performed to assess the potential of these derivatives as lead compounds for new anti-malarial drugs. | arabjchem.org |
| 2-Methyl-8-nitroquinoline (2M8NQ) | Anticancer protein targets | Docking analysis revealed that the molecule is a potent anti-cancer drug candidate. | researchgate.net |
| Thiopyrano[2,3-b]quinoline derivatives | Anticancer-based protein CB1a (PDB ID: 2IGR) | Docking studies revealed high binding affinities (scores from -5.3 to -6.1 Kcal/mol), suggesting potential bioactivity. | nih.gov |
Advanced Research Applications of 4,8 Dichloro 2 Methylquinoline and Its Derivatives
Medicinal Chemistry Research and Drug Discovery
The quinoline (B57606) scaffold is a prominent heterocyclic framework in the field of medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antiprotozoal properties. nih.gov The versatility of the quinoline ring allows for structural modifications at various positions, enabling the synthesis of compounds with tailored biological activities. nih.gov The introduction of substituents such as chlorine atoms and methyl groups, as seen in 4,8-dichloro-2-methylquinoline, can significantly influence the compound's physicochemical properties and biological efficacy. Researchers have extensively explored these modifications to develop more potent and target-specific therapeutic agents for a range of life-threatening diseases. bepls.com
Antimicrobial and Antibacterial Agents
Derivatives of quinoline are recognized for their potential as antimicrobial and antibacterial agents, a field of research driven by the urgent need to combat drug-resistant pathogens. nih.gov Halogenated quinolines, in particular, have shown significant promise. Research into 8-hydroxyquinoline (B1678124) derivatives has revealed that the introduction of chlorine atoms enhances antibacterial activity. bepls.com
A notable example is 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2), a compound structurally related to this compound. Studies have demonstrated its high inhibitory potential against a range of bacteria. HQ-2 exhibited significant activity against Mycobacterium tuberculosis, methicillin-sensitive Staphylococcus aureus (MSSA), and methicillin-resistant S. aureus (MRSA). researchgate.net The presence of the 8-OH group is considered important for this antibacterial and antimycobacterial activity. researchgate.net Further studies have confirmed that chloro-derivatives of 8-hydroxyquinoline, such as cloxyquin (5-Chloro-8-hydroxyquinoline), show potent activity against Staphylococcus aureus. bepls.com The development of 4H-4-oxoquinolizines, another class of related compounds, was specifically aimed at overcoming bacterial resistance to existing fluoroquinolone antibiotics, showing potent activity against Gram-positive, Gram-negative, and even some quinolone-resistant bacteria. nih.gov
| Compound | Target Organism | Activity (MIC, µM) | Source |
|---|---|---|---|
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Mycobacterium tuberculosis | 0.1 | researchgate.net |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Mycobacterium smegmatis | 1.56 | researchgate.net |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-sensitive S. aureus (MSSA) | 2.2 | researchgate.net |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-resistant S. aureus (MRSA) | 1.1 | researchgate.net |
| Cloxyquin (5-Chloro-8-hydroxyquinoline) | Staphylococcus aureus | ≤5.58 | bepls.com |
Antimalarial Compounds
The quinoline core is the foundation for some of the most important antimalarial drugs in history, including chloroquine (B1663885), a 4-aminoquinoline (B48711) derivative. raco.catmdpi.com The 7-chloroquinoline (B30040) scaffold is a key pharmacophore in many of these compounds, highlighting the importance of chlorine substitution for antimalarial activity. mdpi.com Although resistance has emerged, 4-aminoquinoline derivatives continue to be a vital area of research for new antimalarial agents. mdpi.com
Research has focused on creating hybrid molecules that combine the quinoline scaffold with other chemical moieties to enhance efficacy and overcome resistance. nih.gov For instance, hybrids of 4-aminoquinoline and pyrimidine (B1678525) have shown potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. raco.cat The mechanism for many 4-aminoquinoline derivatives involves inhibiting the detoxification of heme, a byproduct of hemoglobin digestion by the parasite, leading to a buildup of toxic heme in the parasite's food vacuole. mdpi.com The development of compounds like ferroquine, which has reached clinical testing, demonstrates the continued validity of this chemical class in the fight against malaria. mdpi.com
Anticancer Agents and Cytotoxicity Studies
The quinoline scaffold is a privileged structure in the design of novel anticancer agents, with numerous derivatives exhibiting significant cytotoxic activity against a variety of cancer cell lines. The substitution pattern on the quinoline ring plays a critical role in determining the potency and selectivity of these compounds.
Studies on 2-arylquinolines have shown that C-6 substituted derivatives display important activity against prostate (PC3) and cervical (HeLa) cancer cell lines. rsc.org Similarly, a large series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives were investigated for their cytotoxic effects. Within this series, sulfonyl N-oxide derivatives were found to be particularly potent against human colorectal cancer cells (HCT116), leukemia cell lines (CCRF-CEM), lung cancer cells (A549), and osteosarcoma cells (U2OS). mdpi.com Another promising strategy involves creating quinoline-chalcone hybrids. One such derivative, compound 12e , demonstrated excellent inhibitory potency against gastric (MGC-803), colorectal (HCT-116), and breast (MCF-7) cancer cells, with activity significantly greater than the standard chemotherapeutic agent 5-fluorouracil. nih.gov Further mechanistic studies revealed this compound could induce the generation of reactive oxygen species (ROS), arrest the cell cycle at the G2/M phase, and trigger apoptosis in cancer cells. nih.gov
| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀, µM) | Source |
|---|---|---|---|
| Quinoline-Chalcone derivative (12e) | MGC-803 (Gastric) | 1.38 | nih.gov |
| Quinoline-Chalcone derivative (12e) | HCT-116 (Colorectal) | 5.34 | nih.gov |
| Quinoline-Chalcone derivative (12e) | MCF-7 (Breast) | 5.21 | nih.gov |
| 2-Phenylquinoline derivative (13) | HeLa (Cervical) | 8.3 | rsc.org |
| 2-(3,4-methylenedioxyphenyl)quinoline derivative (12) | PC3 (Prostate) | 31.37 | rsc.org |
| 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide (81) | HCT116 (Colorectal) | 3.36 | mdpi.com |
| 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide (81) | CCRF-CEM (Leukemia) | 1.49 | mdpi.com |
Anti-inflammatory Applications
Quinoline-based molecules are being actively explored as anti-inflammatory agents targeting several key pharmacological pathways. nih.gov The specific anti-inflammatory activity and target of these derivatives are highly dependent on the nature and position of substituents on the quinoline ring. nih.gov For example, different substitutions can direct the molecule to inhibit targets such as cyclooxygenase (COX) or other enzymes involved in the inflammatory cascade. nih.gov
Research has shown that certain quinoline derivatives can effectively suppress the production of pro-inflammatory mediators. One study on a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative demonstrated its ability to inhibit nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and COX-2 in macrophages. tbzmed.ac.ir This compound also suppressed the gene expression of inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). tbzmed.ac.ir In another study, quinoline-carboxylic acid derivatives were found to have appreciable anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation models, highlighting the potential for this class of compounds to be developed into new treatments for inflammatory diseases. nih.gov
Antiviral Research (e.g., HIV Integrase Inhibitors, SARS-CoV-2)
The quinoline scaffold has been a focal point in antiviral research, most notably with the investigation of chloroquine and hydroxychloroquine, 4-aminoquinoline derivatives, for activity against various viruses. accscience.com These compounds are thought to exert antiviral effects through mechanisms such as interfering with the acidification of endosomes, which is necessary for the fusion of some viruses with host cells, or by blocking the glycosylation of viral receptors like angiotensin-converting enzyme 2 (ACE2), which is used by SARS-CoV-2 for cell entry. medrxiv.orgfrontiersin.org
Building on this foundation, researchers have evaluated other 4-aminoquinoline derivatives for their potential against SARS-CoV-2. Studies have shown that certain derivatives exhibit high affinity for the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. accscience.com In vitro assessments have confirmed that these derivatives can potently inhibit the replication of SARS-CoV-2 (including the wild type and Omicron variants) in various cell lines with low cytotoxicity. accscience.com This line of research underscores the potential of the substituted quinoline core as a template for developing new antiviral therapies. accscience.com
Neurodegenerative Disease Research
Quinoline derivatives represent an important class of compounds in the search for effective treatments for multifactorial neurodegenerative diseases like Alzheimer's and Parkinson's. The therapeutic strategy often involves designing multifunctional ligands that can interact with multiple biological targets involved in the disease's progression. nih.gov
One key area of focus is the inhibition of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A/B), which are implicated in the pathology of Alzheimer's and Parkinson's diseases. nih.govresearchgate.net For example, a quinolylnitrone derived from 8-hydroxyquinoline-2-carbaldehyde, QN 19, was identified as a potent inhibitor of human BChE (hBChE) and human MAO-B (hMAO-B). nih.gov In addition to enzyme inhibition, certain quinoline derivatives have shown neuroprotective effects by other mechanisms. A 5,7-dichloro-8-hydroxyquinoline derivative was reported to inhibit the aggregation of amyloid-β, a key pathological hallmark of Alzheimer's disease. researchgate.net These compounds can also act as antioxidants and chelate biometals, further contributing to their neuroprotective profile. nih.govresearchgate.net
| Compound/Derivative Class | Target Enzyme | Activity (IC₅₀) | Source |
|---|---|---|---|
| Quinolylnitrone (QN 19) | Human Butyrylcholinesterase (hBChE) | 1.06 nM | nih.gov |
| Quinolylnitrone (QN 19) | Human Monoamine Oxidase B (hMAO-B) | 4.46 µM | nih.gov |
| 7-(4-(6-chloro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenoxy)-4-methyl-2H-chromen-2-one | Acetylcholinesterase (AChE) | 17.17 µM | researchgate.net |
| 7-(4-(6-chloro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenoxy)-4-methyl-2H-chromen-2-one | Beta-secretase 1 (BACE1) | 7.99 µM | researchgate.net |
Development of Kinase Inhibitors
Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. nih.govnih.gov The 4-anilinoquin(az)oline structure is a well-established scaffold for kinase inhibitors. nih.govresearchgate.net Extensive research has been conducted on various quinoline derivatives to explore their potential as kinase inhibitors. nih.gov
However, a detailed review of the scientific literature did not yield specific studies focused on the synthesis or biological evaluation of this compound or its direct derivatives as kinase inhibitors. While related chlorinated quinoline analogues have been investigated for their activity against kinases like Protein Kinase Novel 3 (PKN3) and Cyclin G Associated Kinase (GAK), specific data on the 4,8-dichloro-2-methyl variant is not available in the reviewed literature. nih.gov For instance, studies on other 4-anilinoquinolines have shown that substitutions at various positions of the quinoline ring significantly impact potency and selectivity against different kinases. nih.gov
Table 1: Kinase Inhibitory Activity of Selected 4-Anilinoquinoline Analogues
| Compound | Kinase | IC50 (nM) |
| 6-chloro quinoline analogue 8 | PKN3 | 70 |
| 6-bromo quinoline derivative 9 | PKN3 | 9.3 |
Note: The data presented is for related chlorinated quinoline compounds to provide context on the potential of this class of molecules, not for this compound itself. nih.gov
Insulin-Regulated Aminopeptidase (IRAP) Inhibition
Insulin-Regulated Aminopeptidase (IRAP) is a therapeutic target for cognitive disorders and other conditions. nih.govnih.govmdpi.com The development of small-molecule inhibitors for IRAP is an active area of research. nih.govresearchgate.net Various chemical scaffolds have been explored for their IRAP inhibitory potential.
A thorough search of published scientific studies did not reveal any research specifically investigating this compound or its derivatives as inhibitors of Insulin-Regulated Aminopeptidase (IRAP). The existing literature on small-molecule IRAP inhibitors focuses on other classes of compounds. nih.govmdpi.comresearchgate.net
Materials Science Applications
Quinoline derivatives have garnered interest in materials science due to their unique photophysical properties. semanticscholar.org
Organic Electronic Devices
The application of quinoline-based structures is well-documented in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). However, specific research detailing the use of this compound in the fabrication or functional studies of organic electronic devices could not be found in the available literature.
Ligands in Metal Complex Chemistry for Biological Applications
The chelation of metal ions by organic ligands can yield complexes with significant biological activity. semanticscholar.orgresearchgate.netresearchgate.netmdpi.com Quinoline derivatives are frequently used as ligands in the synthesis of such metal complexes due to their chelating properties. semanticscholar.orgresearchgate.netresearchgate.net These complexes have been explored for various applications, including anticancer and antimicrobial agents. semanticscholar.orgmdpi.com
While the broader class of quinoline derivatives has been extensively studied as ligands, there is no specific literature available detailing the synthesis of metal complexes using this compound as a ligand for biological applications. Studies on other quinoline-based ligands, such as those derived from 2-methylquinoline (B7769805), have shown their utility in forming complexes with various metals like platinum and antimony. acs.org
Agrochemical Research (e.g., Pesticides)
The quinoline scaffold is a component of some agrochemicals. nih.govresearchgate.net Research has been conducted on various quinoline derivatives to assess their potential as pesticides, including insecticides and fungicides. nih.govresearchgate.netresearchgate.net For example, studies on 4,7-dichloroquinoline (B193633) have shown it to be highly toxic to the larval stages of dengue and malaria vectors. nih.gov
Despite the investigation of other chlorinated quinolines in agrochemical research, specific studies on the pesticidal or agrochemical properties of this compound or its derivatives were not found in the reviewed scientific literature.
Research Tools in Chemical Biology
Chemical probes are selective small-molecule modulators used to study the function of proteins and explore biological systems. researchgate.net Fluorescent probes, a type of chemical tool, are particularly useful for bio-imaging applications. researchgate.net The quinoline core is a scaffold that has been utilized in the development of such probes.
A review of the literature did not yield any studies where this compound has been specifically developed or utilized as a research tool, such as a chemical or fluorescent probe, in the field of chemical biology.
Future Research Directions and Translational Perspectives
Optimization of Synthetic Efficiency and Green Chemistry Principles
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods such as the Skraup, Doebner–von Miller, and Friedländer reactions. rsc.org For 4,8-dichloro-2-methylquinoline, synthesis could potentially involve the chlorination of 2-methylquinoline (B7769805) or multi-step heterocyclization pathways starting from appropriately substituted anilines. However, future research must prioritize the optimization of these routes in line with the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. core.ac.ukijrpc.com
Key strategies for enhancing synthetic efficiency and sustainability include:
Catalytic Processes: Shifting from stoichiometric reagents to catalytic systems can significantly reduce waste and improve reaction selectivity. edu.krd For instance, the use of transition metal catalysts or more benign catalysts like iodine has been shown to be effective in quinoline synthesis. nih.govmdpi.com Developing catalytic methods specific to the synthesis of dichlorinated quinolines would be a major advancement.
Alternative Reaction Conditions: The adoption of microwave-assisted synthesis can accelerate reaction rates and increase yields, often with reduced solvent use. evitachem.com Similarly, continuous flow reactors offer a greener alternative to traditional batch processing, as demonstrated in a modified Doebner–von Miller reaction that uses water as a solvent. rsc.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all starting materials into the final product. acs.org One-pot reactions, where multiple synthetic steps are performed in a single vessel without isolating intermediates, improve efficiency and reduce solvent waste and energy consumption. evitachem.com
Safer Solvents and Reagents: Research should focus on replacing hazardous solvents and reagents with more environmentally benign alternatives. ijrpc.com For example, exploring water or ionic liquids as reaction media could significantly lower the environmental impact of the synthesis.
Table 1: Green Chemistry Approaches for Quinoline Synthesis
| Principle | Conventional Approach | Green Alternative | Benefit |
|---|---|---|---|
| Waste Prevention | Use of stoichiometric amounts of reagents, generating significant byproducts. | Catalytic reactions, one-pot synthesis. edu.krdevitachem.com | Reduces chemical waste and improves process efficiency. |
| Energy Efficiency | Prolonged heating under reflux. | Microwave-assisted synthesis. evitachem.com | Shorter reaction times and lower energy consumption. |
| Safer Solvents | Use of volatile and toxic organic solvents like benzene (B151609). researchgate.net | Water, ionic liquids, or solvent-free conditions. rsc.org | Reduces environmental pollution and operator hazard. |
| Reduce Derivatives | Use of protecting groups, leading to extra steps. | Optimized synthetic routes that avoid unnecessary derivatization. acs.org | Fewer synthetic steps, less waste, and higher overall yield. |
Exploration of Novel Biological Targets and Mechanisms
While the precise biological targets of this compound are not yet fully elucidated, the broader quinoline class exhibits a wide range of activities, suggesting several promising avenues for investigation. Many quinoline derivatives exert their effects by interacting with specific enzymes or cellular pathways.
Potential biological targets for exploration include:
Bacterial Enzymes: A significant area of research is the antimicrobial potential of quinolines. Some derivatives function as ATP synthase inhibitors, which has proven effective against Mycobacterium tuberculosis. nih.govacs.org Another critical target is the FtsZ protein, which is essential for bacterial cell division. nih.gov Inhibition of FtsZ represents a novel antibiotic mechanism, and the quinoline scaffold has been identified as a promising starting point for developing such inhibitors. nih.gov
Viral Proteins: Certain 2-methylquinoline derivatives have shown potential as inhibitors of HIV integrase, a key enzyme in the viral life cycle. sciforum.net Given the urgent need for new antiviral agents, exploring the activity of this compound against a range of viral targets is a high-priority research area.
Cancer-Related Pathways: Quinolines are known to have anticancer properties, potentially through mechanisms like the inhibition of protein kinases or intercalation with DNA. For example, 2-quinolyl-1,3-tropolone derivatives, synthesized from 4,7-dichloro-2-methylquinolines, have demonstrated potent anti-proliferative activity against several human cancer cell lines. rsc.org Further studies could screen this compound and its analogs against various cancer cell lines to identify specific oncogenic pathways it may inhibit.
Development of Advanced Structure-Based Drug Design Strategies
Structure-based drug design (SBDD) utilizes 3D structural information of biological targets to design and optimize inhibitors. This computational approach can significantly accelerate the drug discovery process by predicting how a compound will bind to its target, thus guiding the synthesis of more potent and selective analogs.
Key SBDD strategies applicable to this compound include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For instance, in silico docking studies have been used to confirm the binding of quinoline derivatives to ATP synthase, corroborating their likely mechanism of action. nih.govacs.org Similar studies could be performed to model the interaction of this compound with targets like FtsZ or viral proteases.
Density Functional Theory (DFT): DFT calculations can be used to study the electronic properties of a molecule, such as its frontier molecular orbitals (HOMO-LUMO), which helps in understanding its chemical reactivity and potential interaction sites. uantwerpen.beresearchgate.net This information is valuable for designing derivatives with improved binding characteristics.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the interaction and helping to identify the most stable binding conformations. uantwerpen.be
These computational tools can effectively triage potential derivatives before committing to chemical synthesis, saving time and resources while enhancing the probability of developing successful drug candidates. acs.org
Investigation of Pharmacokinetics and Toxicity Profiles
For any compound to be a viable therapeutic agent, it must possess a suitable pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and toxicity profile. Comprehensive investigation in this area is critical for the translational potential of this compound.
Pharmacokinetics: The study of a compound's ADME properties is essential. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are suitable for conducting pharmacokinetic studies of dichlorinated quinoline derivatives. sielc.com Future research should focus on detailed in vitro and in vivo studies to determine the metabolic stability, bioavailability, and clearance rates of this compound. Computational models can also predict drug-likeness and ADME properties early in the development process. researchgate.net
Toxicity: Preliminary safety data for this compound and structurally related compounds indicate potential toxicity. Establishing a comprehensive toxicity profile through standardized assays is crucial. This includes assessing cytotoxicity against various cell lines, determining acute toxicity levels (e.g., LD50), and investigating potential for genotoxicity or cardiotoxicity.
Table 2: Reported Toxicity Data for Dichlorinated Quinolines
| Compound | CAS Number | Reported Hazard Information |
|---|---|---|
| This compound | 75896-69-4 | Toxic if swallowed; Risk of serious damage to eyes. chembk.com |
| 4-Amino-6,8-dichloro-2-methylquinoline | Not Available | Acute Toxicity (Oral): Category 3 (H301: Toxic if swallowed). sigmaaldrich.com |
| 4,7-Dichloroquinoline (B193633) | 86-98-6 | Subcutaneous LDLo (mouse) = 80 mg/kg. nih.gov |
Exploiting Functionalization for Targeted Biological Activity Modulation
The structure of this compound, with its two chlorine atoms and a methyl group, offers multiple sites for chemical modification. Functionalization is a key strategy to modulate biological activity, improve pharmacokinetic properties, and reduce toxicity. The chlorine atoms, in particular, can serve as versatile synthetic handles for introducing new functional groups.
Key approaches for functionalization include:
Nucleophilic Substitution: The chlorine atoms on the quinoline ring, especially at the C4 position, are susceptible to nucleophilic substitution. mdpi.com This allows for the introduction of various functional groups such as amines, thiols, or azides, which can significantly alter the compound's biological profile. evitachem.commdpi.com
Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline core and analysis of the resulting biological activity is essential for establishing clear SAR. For example, studies on related quinolines have shown that the presence and position of chloro substituents can enhance antileishmanial activity. rsc.org Other research has detailed how modifying a benzyloxy group attached to a quinoline scaffold can increase or decrease antimicrobial efficacy, highlighting the subtle effects of functionalization. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,8-Dichloro-2-methylquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound can be adapted from protocols for analogous quinoline derivatives. For example, chlorination of the quinoline nucleus using POCl₃ or SOCl₂ under reflux conditions is common. Modifications to the parent quinoline structure (e.g., methyl and chloro substituents) require careful control of stoichiometry and temperature to avoid over-chlorination. Evidence from similar compounds (e.g., 4,7-Dichloroquinoline) suggests that substituent positions significantly impact reaction efficiency . Post-synthesis purification via column chromatography or recrystallization is critical, as impurities from incomplete chlorination can reduce bioactivity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and purity. For instance, the methyl group at position 2 and chlorine atoms at positions 4 and 8 produce distinct splitting patterns in ¹H NMR. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₀H₇Cl₂N, MW: 212.08 g/mol), while UV-Vis spectroscopy (λmax ~270–300 nm) correlates with the conjugated quinoline ring system . X-ray crystallography, though less common, resolves structural ambiguities in substituted quinolines .
Advanced Research Questions
Q. How do electronic and steric effects of substituents in this compound derivatives modulate biological activity?
- Methodological Answer : Substituent positioning directly influences intermolecular interactions. For example, the methyl group at position 2 enhances lipophilicity, potentially improving membrane permeability, while chlorine atoms at positions 4 and 8 may sterically hinder binding to target proteins. Comparative studies of analogs (e.g., 4,6,8-Trichloro-2-methylquinoline) reveal that additional halogens can increase cytotoxicity but reduce selectivity . Computational modeling (e.g., DFT calculations) predicts electron-withdrawing effects of chlorine, which stabilize charge-transfer complexes in drug-receptor interactions .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or mass spectra often arise from synthetic byproducts or isomerization. For example, incomplete chlorination may yield mono- or tri-chlorinated impurities, altering splitting patterns. Researchers should cross-validate data using orthogonal techniques:
- HPLC-MS to detect trace impurities.
- 2D NMR (COSY, HSQC) to assign overlapping signals.
- Single-crystal X-ray diffraction to confirm regioisomeric purity . Contradictions in UV-Vis spectra (e.g., λmax shifts) may reflect solvent polarity effects or aggregation, necessitating standardized solvent systems .
Q. What strategies optimize regioselectivity in the synthesis of this compound derivatives?
- Methodological Answer : Regioselectivity challenges arise during chlorination due to competing reactivity at positions 4, 6, and 7. Strategies include:
- Directed metalation : Using directing groups (e.g., sulfonamides) to bias chlorination toward specific positions.
- Microwave-assisted synthesis : Enhances reaction control, reducing side products.
- Protecting groups : Temporarily block reactive sites (e.g., methyl at position 2) to direct chlorination . Comparative studies of 4,7-Dichloroquinoline synthesis highlight the role of Lewis acid catalysts (e.g., FeCl₃) in improving selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
